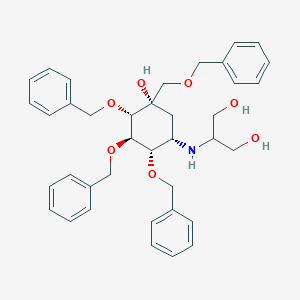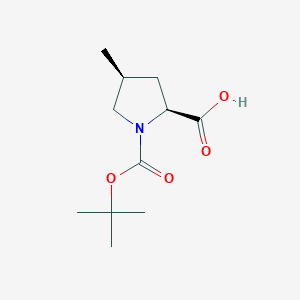![molecular formula C9H11NO B151378 Furo[3,4-c]pyridine, 1,3-dihydro-3,3-dimethyl-(9CI) CAS No. 126230-93-1](/img/structure/B151378.png)
Furo[3,4-c]pyridine, 1,3-dihydro-3,3-dimethyl-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Furo[3,4-c]pyridine, 1,3-dihydro-3,3-dimethyl-(9CI) is a heterocyclic compound that features a fused furan and pyridine ring system
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Furo[3,4-c]pyridine, 1,3-dihydro-3,3-dimethyl-(9CI) typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-(3-cyano-5-hydroxy-1,5-dihydro-2H-pyrrol-2-ylidene)malononitriles with sodium borohydride, leading to the formation of the desired furo[3,4-c]pyridine structure . This process includes a double reduction and double heterocyclization, resulting in the formation of the fused ring system.
Industrial Production Methods: While specific industrial production methods for Furo[3,4-c]pyridine, 1,3-dihydro-3,3-dimethyl-(9CI) are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions: Furo[3,4-c]pyridine, 1,3-dihydro-3,3-dimethyl-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can modify the furan or pyridine rings, potentially leading to the formation of dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used under conditions like acidic or basic catalysis.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.
科学的研究の応用
Furo[3,4-c]pyridine, 1,3-dihydro-3,3-dimethyl-(9CI) has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and neurodegenerative disorders.
Industry: The compound’s unique structural properties make it a candidate for use in materials science, including the development of novel polymers and advanced materials.
作用機序
The mechanism of action of Furo[3,4-c]pyridine, 1,3-dihydro-3,3-dimethyl-(9CI) involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and the structural modifications of the compound .
類似化合物との比較
2,3-Dihydrofuro[2,3-b]pyridine: Another fused heterocyclic compound with similar structural features but different biological activities.
3,4-Dimethylpyridine: A simpler pyridine derivative with distinct chemical properties and applications.
Uniqueness: Furo[3,4-c]pyridine, 1,3-dihydro-3,3-dimethyl-(9CI) is unique due to its fused furan and pyridine ring system, which imparts specific chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
126230-93-1 |
|---|---|
分子式 |
C9H11NO |
分子量 |
149.19 g/mol |
IUPAC名 |
3,3-dimethyl-1H-furo[3,4-c]pyridine |
InChI |
InChI=1S/C9H11NO/c1-9(2)8-5-10-4-3-7(8)6-11-9/h3-5H,6H2,1-2H3 |
InChIキー |
ZAORGRCJVDRJMS-UHFFFAOYSA-N |
SMILES |
CC1(C2=C(CO1)C=CN=C2)C |
正規SMILES |
CC1(C2=C(CO1)C=CN=C2)C |
同義語 |
Furo[3,4-c]pyridine, 1,3-dihydro-3,3-dimethyl- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2-[4-(Pyrrolidin-1-yl)phenyl]-1,3-benzothiazole](/img/structure/B151310.png)







